molecular formula C7H9NO3S B8534212 Sulfamic acid benzyl ester

Sulfamic acid benzyl ester

Cat. No. B8534212
M. Wt: 187.22 g/mol
InChI Key: LHKKUYDIFGSCGS-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

The title compound was prepared by the procedures of Example 33 from sulfamoyl chloride and benzyl alcohol being careful to use reduced pressure at about 35° C. to remove solvents in order to avoid violent decomposition observed in another trial at higher temperature. A white solid, mp 75°-78° C., was obtained in 38% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[S:1](Cl)(=[O:4])(=[O:3])[NH2:2].[CH2:6]([OH:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[S:1]([O:13][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:4])(=[O:3])[NH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 35° C.
CUSTOM
Type
CUSTOM
Details
to remove solvents in order
CUSTOM
Type
CUSTOM
Details
A white solid, mp 75°-78° C., was obtained in 38% yield

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.